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Benzamide adenine nucleotide - 156724-91-3

Benzamide adenine nucleotide

Catalog Number: EVT-1205149
CAS Number: 156724-91-3
Molecular Formula: C22H28N6O14P2
Molecular Weight: 662.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Benzamide adenine nucleotide belongs to the class of nucleotides, specifically categorized as an adenine derivative. Its structural classification stems from the combination of an aromatic amide (benzamide) with an adenine base, which is integral to its biochemical functions and interactions.

Synthesis Analysis

The synthesis of benzamide adenine nucleotide typically involves multiple steps that can be tailored to achieve specific derivatives or modifications. One prominent method employs the conjugation of benzamide with adenine through various chemical reactions.

Common Synthesis Method

  1. Starting Materials: The process often begins with 3-(2,3-O-isopropylidene-beta-D-ribofuranosyl)benzamide.
  2. Phosphorylation: The benzamide compound is treated with phosphorus oxychloride in an organic solvent to facilitate phosphorylation.
  3. Protection and Deprotection: Protecting groups are used during synthesis to prevent unwanted reactions at specific sites on the molecule. For instance, deprotection steps using Dowex 50/H+ can yield the desired product in high purity and yield (up to 93%) after purification processes such as ion-exchange chromatography .

This method highlights the importance of reaction conditions, such as temperature and solvent choice, which can significantly affect the efficiency and yield of the synthesis.

Molecular Structure Analysis

Benzamide adenine nucleotide features a complex molecular structure characterized by:

  • Adenine Base: A purine derivative that plays a crucial role in energy transfer and storage within biological systems.
  • Benzamide Moiety: An aromatic amide that contributes to the compound's interaction capabilities with nucleic acids.

Structural Data

  • Molecular Formula: C_{22}H_{28}N_{6}O_{3}
  • Hydrogen Bonding: Crystallographic studies have indicated specific hydrogen bonds between the amide hydrogen atom and nitrogen atoms in the adenine base, suggesting a stable interaction model that facilitates binding to DNA .
Chemical Reactions Analysis

Benzamide adenine nucleotide participates in various chemical reactions, including:

  • Oxidation: Under certain conditions, it can be oxidized to form different derivatives.
  • Reduction: This compound can also undergo reduction reactions that convert it into less oxidized forms.
  • Substitution Reactions: Functional groups within benzamide adenine nucleotide can be substituted by other groups, altering its reactivity and interaction profiles .

These reactions are critical for modifying the compound for specific applications in research or therapeutic settings.

Mechanism of Action

The mechanism of action for benzamide adenine nucleotide primarily involves its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme essential for DNA repair mechanisms.

Inhibition Mechanism

  • Binding Affinity: Studies have shown that benzamide adenine nucleotide binds preferentially to coenzymic DNA associated with PARP, enhancing its inhibitory effects on this enzyme.
  • Structural Interaction: The binding involves specific interactions where the aromatic ring of benzamide lies perpendicular to stacking planes of nucleotides, reminiscent of intercalating agents like ethidium bromide .

This mechanism is pivotal for its potential therapeutic applications in cancer treatment, where PARP inhibitors are utilized to enhance the efficacy of DNA-damaging agents.

Physical and Chemical Properties Analysis

Benzamide adenine nucleotide exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in various organic solvents, facilitating its use in biochemical assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for biological applications.
  • Reactivity: Its reactivity profile allows for diverse modifications that can enhance or alter its biological activity .

These properties are essential for its applications in both research and therapeutic contexts.

Applications

Benzamide adenine nucleotide has a wide array of applications across different scientific domains:

  • Biochemistry: It serves as a model compound for studying nucleic acid interactions and enzyme kinetics.
  • Molecular Biology: The compound is employed in research involving DNA and RNA binding studies.
  • Pharmacology: Investigated for its potential therapeutic roles, particularly as a PARP inhibitor in cancer therapies.
  • Industrial Uses: Utilized in developing diagnostic tools and reagents for biochemical assays .
Introduction to Benzamide Adenine Nucleotide (BAD)

Structural and Functional Definition

Benzamide adenine dinucleotide (BAD) is a synthetic dinucleotide analog with the molecular formula C₂₂H₂₈N₆O₁₄P₂ and a molecular weight of 662.44 g/mol [1] [7]. Its structure comprises two ribose-linked moieties:

  • Adenosine 5'-diphosphate (ADP): The "adenine nucleotide" segment, identical to the ADP portion of NAD⁺.
  • Benzamide riboside: Replaces nicotinamide riboside in NAD⁺, featuring a benzamide group (C₆H₅C(O)NH₂) instead of nicotinamide [2] [5].

The phosphoanhydride bond between these moieties is non-hydrolyzable due to the substitution of the nicotinamide ring’s nitrogen with carbon, rendering BAD resistant to enzymatic cleavage by NAD⁺-consuming enzymes [2] [8]. This property underpins its utility in trapping enzyme-substrate complexes for structural studies. Key structural distinctions from NAD⁺ include:

Table 1: Structural Comparison of BAD and NAD⁺

FeatureBADNAD⁺
Nicotinamide GroupBenzamide (non-reactive)Nicotinamide (reactive)
Glycosidic BondNon-hydrolyzableHydrolyzable
Functional ConsequenceBlocks catalytic turnoverSubstrate for ADP-ribosylation
Primary UseEnzyme inhibition & structural studiesCellular metabolism & signaling

Historical Context of Discovery and Development

BAD was first synthesized in 1996 through a multi-step chemical strategy involving:

  • Protection of benzamide riboside with isopropylidene groups.
  • Phosphorylation using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
  • Coupling with protected AMP via an imidazolide intermediate.
  • Deprotection with Dowex 50/H⁺ resin [9].

Initial research focused on its inhibition of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in guanine nucleotide biosynthesis. BAD exhibited potent inhibition of both IMPDH types I and II (IC₅₀ ~0.8 µM), comparable to clinically used agents like mycophenolic acid [9]. By the late 2010s, BAD gained prominence in structural biology following its use in crystallizing the PARP-1 catalytic domain (resolved at 2.3 Å, PDB ID: 6BHV), revealing mechanisms of NAD⁺-dependent enzyme autoinhibition [2] [10].

Table 2: Key Milestones in BAD Development

YearAdvancementSignificance
1996Chemical synthesis describedEnabled biochemical studies of IMPDH
2018PARP-1/BAD co-crystal structure publishedRevealed NAD⁺-binding site autoinhibition
2021Applied in fungal NADase structural studiesConfirmed Ca²⁺-dependent catalysis mechanisms [4]

Role as a Non-Hydrolyzable NAD⁺ Analog

BAD’s core utility arises from its ability to mimic NAD⁺ without undergoing hydrolysis:

  • Enzyme Inhibition: Competitively occupies the NAD⁺-binding site in enzymes like:
  • PARP-1: Blocks ADP-ribosyl transfer by stabilizing the "substrate-blocked" state, where the helical domain (HD) sterically hinders NAD⁺ access [2] [10].
  • NAD Kinase: Inhibits phosphorylation of NAD⁺ to NADP⁺ (Kᵢ = 90 µM) [5].
  • IMPDH: Disrupts de novo GTP synthesis [9].

  • Allosteric Modulation: BAD binding to PARP-1’s catalytic domain induces long-range conformational changes that enhance DNA-binding affinity at distant zinc-finger domains. This "reverse allostery" stabilizes PARP-1 on DNA breaks, illustrating bidirectional communication between catalytic and DNA-binding domains [2] [10].

  • Mechanistic Probes:

  • In fungal NADases, BAD was used in crystallographic studies to identify a Ca²⁺-regulated active site, confirming the enzyme’s unique cleavage mechanism distinct from bacterial NADases [4].
  • For PARP-2/3 studies, BAD-like NAD⁺ analogs help discriminate substrate-binding preferences between PARP family members [8].

Table 3: Enzymatic Targets of BAD and Biochemical Effects

Target EnzymeInhibition MechanismFunctional Outcome
PARP-1Competitive occupancy of NAD⁺ siteBlocks auto-ADP-ribosylation & traps PARP-1 on DNA
NAD KinaseCompetitive (Kᵢ = 90 µM)Suppresses NADP⁺ biosynthesis
IMPDHCompetitive (IC₅₀ ~0.8 µM)Depletes cellular GTP pools
Fungal NADase (AfNadA)Substrate analog bindingConfirms lack of cyclase/base-exchange activity [4]

Properties

CAS Number

156724-91-3

Product Name

Benzamide adenine nucleotide

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylphenyl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C22H28N6O14P2

Molecular Weight

662.4 g/mol

InChI

InChI=1S/C22H28N6O14P2/c23-19-13-21(26-7-25-19)28(8-27-13)22-17(32)15(30)12(41-22)6-39-44(36,37)42-43(34,35)38-5-11-14(29)16(31)18(40-11)9-2-1-3-10(4-9)20(24)33/h1-4,7-8,11-12,14-18,22,29-32H,5-6H2,(H2,24,33)(H,34,35)(H,36,37)(H2,23,25,26)/t11-,12-,14-,15-,16-,17-,18+,22-/m1/s1

InChI Key

HNKKJJHKTPALEK-RACQCECLSA-N

SMILES

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Synonyms

benzamide adenine nucleotide

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O

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